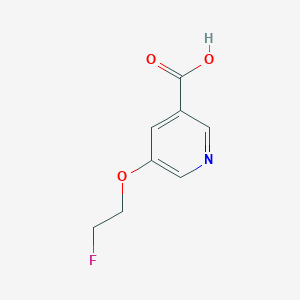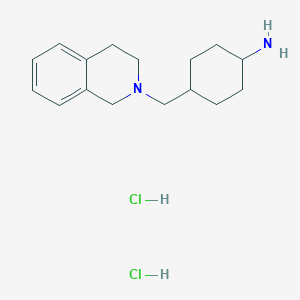
Cytidine 3',5'-bisphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine 3’,5’-diphosphate is a nucleoside diphosphate, which is an ester of pyrophosphoric acid with the nucleoside cytidine. It consists of a pyrophosphate group, a pentose sugar ribose, and the nucleobase cytosine. This compound plays a crucial role in various biochemical pathways, including the synthesis of phospholipids and nucleic acids .
準備方法
Synthetic Routes and Reaction Conditions: Cytidine 3’,5’-diphosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts. These enzymes facilitate the phosphorylation of cytidine to form cytidine monophosphate, which is further phosphorylated to cytidine diphosphate .
Industrial Production Methods: Industrial production of cytidine 3’,5’-diphosphate often employs biosynthesis due to its efficiency and cost-effectiveness. Biosynthesis can be achieved through microbial fermentation or biocatalysis. Microbial fermentation uses inexpensive raw materials but has a relatively low conversion rate and requires complex separation and purification processes. Biocatalysis, on the other hand, involves high-density cell culture and in vitro catalytic synthesis, offering higher conversion rates and lower extraction costs .
化学反応の分析
Types of Reactions: Cytidine 3’,5’-diphosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. It can also participate in substitution reactions where the pyrophosphate group is replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in the reactions involving cytidine 3’,5’-diphosphate include nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases. These reactions typically occur under mild conditions, such as physiological pH and temperature .
Major Products Formed: The major products formed from the reactions of cytidine 3’,5’-diphosphate include cytidine monophosphate, cytidine triphosphate, and various cytidine derivatives. These products are essential for the synthesis of nucleic acids and phospholipids .
科学的研究の応用
Cytidine 3’,5’-diphosphate has a wide range of scientific research applications. In chemistry, it is used as a substrate in nucleoside diphosphatase enzyme assays. In biology, it plays a role in the synthesis of nucleic acids and phospholipids. In medicine, it is used in the treatment of neuropsychiatric deficits and as a neuroprotective agent. In industry, it is utilized in the production of pharmaceuticals and health care products .
作用機序
The mechanism of action of cytidine 3’,5’-diphosphate involves its role as a precursor in the synthesis of nucleic acids and phospholipids. It acts as a substrate for various enzymes, including nucleoside diphosphatase and ribonucleotide reductase, facilitating the production of cytidine triphosphate and other cytidine derivatives. These derivatives are crucial for DNA and RNA synthesis, as well as for the formation of cell membranes .
類似化合物との比較
Similar Compounds: Similar compounds to cytidine 3’,5’-diphosphate include cytidine monophosphate, cytidine triphosphate, and other nucleoside diphosphates such as uridine diphosphate and adenosine diphosphate .
Uniqueness: Cytidine 3’,5’-diphosphate is unique due to its specific role in the synthesis of nucleic acids and phospholipids. Unlike other nucleoside diphosphates, it is specifically involved in the formation of cytidine triphosphate, which is essential for DNA and RNA synthesis. Additionally, its role in the synthesis of phospholipids makes it crucial for maintaining cell membrane integrity .
特性
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(14)11-5)8-6(13)7(23-25(18,19)20)4(22-8)3-21-24(15,16)17/h1-2,4,6-8,13H,3H2,(H2,10,11,14)(H2,15,16,17)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGIITUCOOTSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)OP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O11P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12072748.png)
![O-[2-(3-chlorophenyl)ethyl]hydroxylamine](/img/structure/B12072752.png)
![4-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B12072755.png)


![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)

![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)


![6-[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12072814.png)



